molecular formula C21H19N3O4 B3011164 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034546-43-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B3011164
CAS RN: 2034546-43-3
M. Wt: 377.4
InChI Key: BEOBPCQHYPLREI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which are evaluated for anti-inflammatory and antioxidant activities. Similarly, paper reports the synthesis of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with antimicrobial properties. Paper details the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives with hypoglycemic activity. These papers indicate that the synthesis of acetamide derivatives often involves multi-step reactions, including cyclocondensation and the use of catalysts like anhydrous zinc chloride in a microwave reactor, as mentioned in paper .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the angles between the aromatic planes. These structural details are important for understanding the intermolecular interactions that contribute to the compound's stability and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they do mention the evaluation of biological activities, which can be indirectly related to the compounds' solubility, stability, and reactivity. For example, the antioxidant and anti-inflammatory activities reported in paper and the antimicrobial properties in paper suggest that these compounds have specific interactions with biological molecules, which are governed by their chemical properties.

Scientific Research Applications

  • Anti-inflammatory Applications :

    • Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, which showed anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This study highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
  • Antibacterial Properties :

    • Borad et al. (2015) conducted a study on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing potent antibacterial activity against various microorganisms (Borad et al., 2015).
  • Antioxidant Activity :

    • Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which exhibited significant antioxidant activity. This highlights the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
  • Antitumor and Anticancer Activity :

    • Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited considerable anticancer activity against certain cancer cell lines. This indicates the potential use of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
  • Anticonvulsant Properties :

    • Nath et al. (2021) investigated N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and its derivatives for anticonvulsant activities. Their findings suggest potential applications in treating convulsions and related disorders (Nath et al., 2021).
  • α-Glucosidase Inhibitory Activity :

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOBPCQHYPLREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide

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